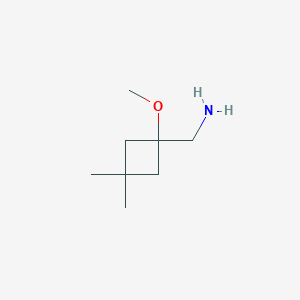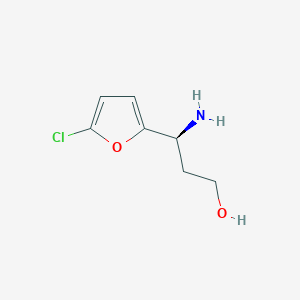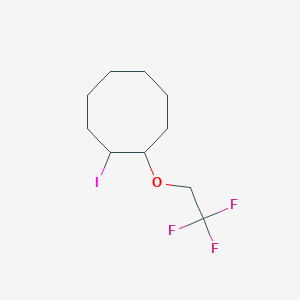
1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane is a chemical compound with the molecular formula C₁₀H₁₆F₃IO and a molecular weight of 336.13 g/mol . This compound is characterized by the presence of an iodine atom and a trifluoroethoxy group attached to a cyclooctane ring. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane typically involves the reaction of cyclooctanol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst to form the corresponding trifluoroethoxy derivative. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of cyclooctane derivatives with hydrogen replacing the iodine atom.
Applications De Recherche Scientifique
1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane involves its interaction with specific molecular targets, such as enzymes or receptors, through its iodine and trifluoroethoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane: Similar structure but with a seven-membered ring instead of an eight-membered ring.
1,1,1-Trifluoro-2-iodoethane: Contains a trifluoroethoxy group but lacks the cyclooctane ring.
Uniqueness
1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane is unique due to its combination of a cyclooctane ring with both iodine and trifluoroethoxy substituents. This unique structure imparts specific chemical and physical properties, making it valuable for specialized research applications.
Propriétés
Formule moléculaire |
C10H16F3IO |
|---|---|
Poids moléculaire |
336.13 g/mol |
Nom IUPAC |
1-iodo-2-(2,2,2-trifluoroethoxy)cyclooctane |
InChI |
InChI=1S/C10H16F3IO/c11-10(12,13)7-15-9-6-4-2-1-3-5-8(9)14/h8-9H,1-7H2 |
Clé InChI |
HZSJAUVLWFOABS-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(C(CC1)OCC(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B13075750.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13075753.png)

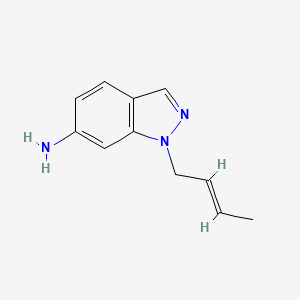
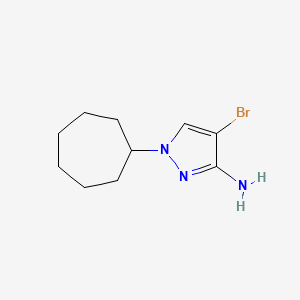
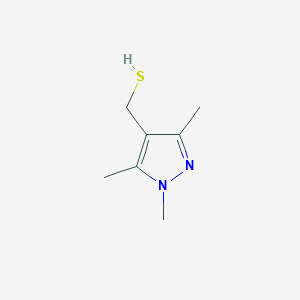

![1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol](/img/structure/B13075790.png)

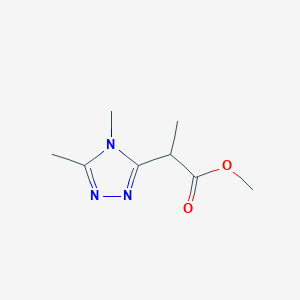
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075809.png)
